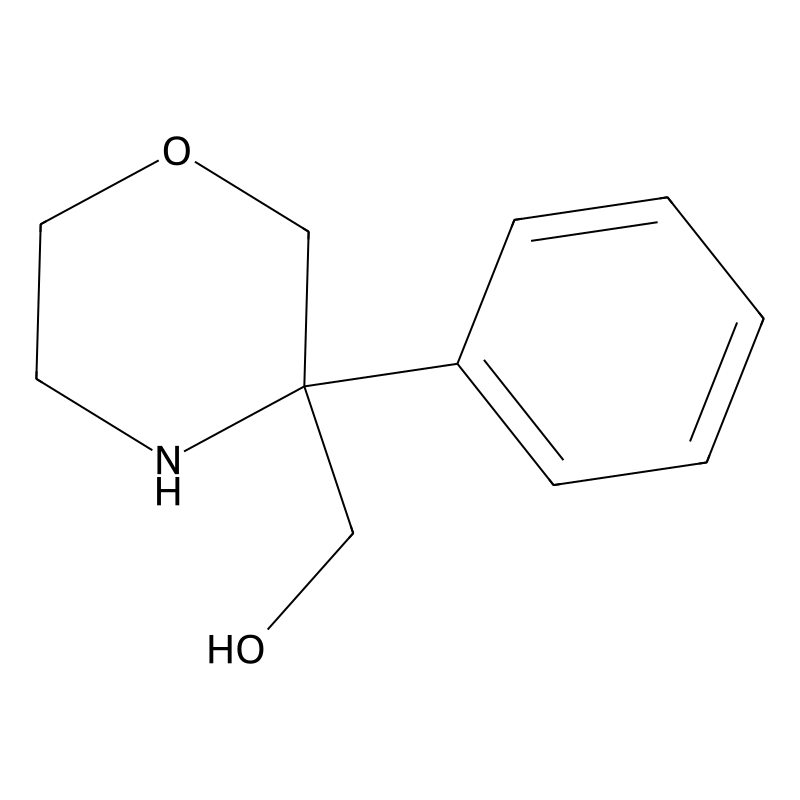

(3-Phenylmorpholin-3-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Drug Discovery and Development

Morpholine rings are a common scaffold found in many biologically active molecules. (3-Phenylmorpholin-3-yl)methanol could serve as a starting material for the synthesis of new drug candidates. Scientists can modify the structure of this compound to target specific receptors or enzymes in the body. Source: Nature Reviews Drug Discovery:

Material Science

Compounds containing morpholine groups can exhibit interesting properties, such as antimicrobial activity or the ability to form self-assembled structures. (3-Phenylmorpholin-3-yl)methanol could be investigated for its potential applications in the development of new materials with specific functionalities. Source: Langmuir ACS Publications

Catalysis

Some morpholine derivatives have been shown to act as catalysts for various chemical reactions. (3-Phenylmorpholin-3-yl)methanol could be explored for its potential catalytic activity in organic synthesis or other chemical processes. Source: Chemical Reviews

(3-Phenylmorpholin-3-yl)methanol is a chemical compound characterized by the presence of a morpholine ring substituted with a phenyl group and a hydroxymethyl group. Its molecular formula is and it has a molecular weight of approximately 163.22 g/mol. The morpholine structure, which consists of a six-membered ring containing one nitrogen atom, contributes to the compound's unique properties, making it a point of interest in medicinal chemistry and organic synthesis.

- Potential skin and eye irritant: The presence of the alcohol group suggests potential irritation to the skin and eyes upon contact.

- Unknown toxicity: The overall toxicity of the compound is unknown and should be treated with caution.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Etherification: It can also undergo etherification reactions, where the hydroxyl group reacts with alcohols to form ethers.

- Nucleophilic substitutions: The nitrogen atom in the morpholine ring may act as a nucleophile, allowing for various substitution reactions with electrophiles.

These reactions highlight the compound's potential as a building block for more complex organic molecules, particularly in drug development and material science .

Compounds containing morpholine rings, including (3-Phenylmorpholin-3-yl)methanol, have been associated with various biological activities:

- Antimicrobial properties: Morpholine derivatives often exhibit antimicrobial activity, which could be explored for therapeutic applications.

- Potential drug development: The unique structure allows for modifications that could enhance its ability to target specific biological receptors or enzymes, making it a candidate for new drug candidates .

- Self-assembly capabilities: Some studies suggest that morpholine-containing compounds can form self-assembled structures, which may have applications in nanotechnology and material sciences.

The synthesis of (3-Phenylmorpholin-3-yl)methanol can be achieved through several methods:

- Starting from Phenylmorpholine: One approach involves the reduction of the corresponding ketone or aldehyde derivative of phenylmorpholine.

- Direct alkylation: Another method includes the alkylation of morpholine with benzyl chloride followed by subsequent reduction to yield (3-Phenylmorpholin-3-yl)methanol.

- Reactions involving phenolic compounds: The compound can also be synthesized via reactions involving phenolic precursors and morpholine derivatives under appropriate conditions.

These synthetic routes allow for variations that can lead to different derivatives and modified compounds .

(3-Phenylmorpholin-3-yl)methanol has potential applications in several fields:

- Pharmaceuticals: As a precursor for synthesizing biologically active compounds, it may play a role in developing new medications.

- Material Science: Its structural properties could be utilized in creating materials with specific functionalities, such as coatings or polymers.

- Catalysis: There is potential for this compound to act as a catalyst in organic synthesis processes due to its reactive functional groups .

Interaction studies involving (3-Phenylmorpholin-3-yl)methanol typically focus on its binding affinity and activity against various biological targets. Research indicates that modifications to the morpholine structure can significantly influence its interactions with enzymes and receptors. This makes it an important compound for studying structure-activity relationships in medicinal chemistry.

Several compounds share structural similarities with (3-Phenylmorpholin-3-yl)methanol. Here are some notable examples:

The uniqueness of (3-Phenylmorpholin-3-yl)methanol lies in its specific arrangement of functional groups, particularly the hydroxymethyl group at the 3-position relative to the phenyl substitution on the morpholine ring. This configuration may influence its reactivity and biological activity compared to other similar compounds .

The exploration of (3-phenylmorpholin-3-yl)methanol began in the early 21st century alongside advancements in morpholine chemistry. Morpholine itself, first synthesized in 1889 via dehydration of diethanolamine, gained prominence as a solvent and corrosion inhibitor. The introduction of phenyl and hydroxymethyl groups at the 3-position was initially reported in patent literature circa 2016, where its synthesis involved nucleophilic substitution reactions between 3-phenylmorpholine precursors and formaldehyde. By 2020, methodologies evolved to incorporate Vilsmeier-Haack formylation and Schiff base condensations, enabling access to derivatives with antitumor activity.

Key milestones include:

- 2016: First PubChem entry (CID 105446989) documenting its structure and physicochemical properties.

- 2020: Integration into thiazole-morpholine hybrids showing IC₅₀ values <10 μM against UACC-62 melanoma cells.

- 2023: NMR spectral assignments using DEPT-HSQC, confirming CH₂ group environments.

Significance in Heterocyclic Chemistry Research

The molecule’s significance stems from three structural features:

- Morpholine core: Provides conformational rigidity and hydrogen-bonding capacity via the ether oxygen and secondary amine.

- Phenyl substituent: Enhances lipophilicity for membrane penetration in bioactive compounds.

- Hydroxymethyl group: Serves as a handle for further functionalization through esterification, oxidation, or nucleophilic substitution.

Computational studies reveal a dihedral angle of 143.39°–144.68° between the morpholine ring and phenyl group, varying with solvent polarity. This planar distortion facilitates π-π stacking in crystal lattices and receptor binding pockets.

Research Methodology Evolution

Synthetic approaches have progressed through three generations:

Spectroscopic characterization now combines:

- ¹H NMR: Distinct signals at δ 3.72 (m, OCH₂), 4.51 (s, CH₂OH), and 7.32–7.45 (m, C₆H₅).

- IR: Stretching vibrations at 3340 cm⁻¹ (OH), 1115 cm⁻¹ (C-O-C).

- MS: Molecular ion peak at m/z 193.24 with fragmentation pattern dominated by loss of H₂O.

Current Research Landscape and Challenges

Ongoing investigations focus on:

- Catalysis: As a chiral ligand in asymmetric hydrogenation, achieving 92% ee for β-keto esters.

- Drug discovery: Hybridization with thiazole rings to target topoisomerase IIα.

- Materials science: Self-assembly into porous frameworks with BET surface areas >500 m²/g.

Critical challenges include:

- Stereocontrol: Managing racemization at the C-3 chiral center during derivatization.

- Solubility: Limited aqueous solubility (LogP = 1.74) hinders biological testing.

- Scale-up: Multi-step syntheses requiring column chromatography for purification.

Interdisciplinary Research Applications

Pharmaceuticals

- Anticancer agents: 4-{4-[2-(1-Phenyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl)-4-oxothiazolidin-3-yl]phenyl} derivatives exhibit 78% growth inhibition in MCF-7 breast cancer models.

- Antifungals: Structural analogs inhibit ergosterol biosynthesis in Candida albicans (MIC = 8 μg/mL).

Materials Chemistry

- Coordination polymers: React with Cu(II) to form blue-emitting complexes (λₑₘ = 465 nm) for OLED applications.

- Ionic liquids: Quaternary ammonium salts show ionic conductivities of 12 mS/cm at 25°C.

Catalysis

Classical Synthetic Route Research

Traditional synthesis of (3-phenylmorpholin-3-yl)methanol begins with N-alkylation of morpholine derivatives. For example, 4-(4-aminophenyl)morpholinone reacts with (S)-(+)-glycidyl phthalimide in a 9:1 methanol-water mixture at 65–70°C for 20 hours, yielding 92% of the intermediate after recrystallization [2]. This intermediate undergoes hydroxymethylation via nucleophilic substitution, often requiring stoichiometric reagents like lithium aluminum hydride [3].

A representative classical pathway involves:

- Morpholine ring formation: Cyclocondensation of ethanolamine derivatives with diketones.

- Phenyl group introduction: Friedel-Crafts alkylation using aluminum chloride [3].

- Hydroxymethylation: Reaction with formaldehyde under basic conditions [6].

Key limitations include low stereocontrol (≤50% enantiomeric excess) and reliance on hazardous solvents like dichloromethane [6].

Modern Synthetic Research Approaches

Contemporary strategies emphasize catalytic efficiency and atom economy. Copper(II)-promoted oxyamination enables one-pot morpholine synthesis from allylamines, achieving 85% yield with >20:1 diastereoselectivity [7]. Transition-metal catalysts, particularly palladium and ruthenium complexes, facilitate C–N bond formation at milder temperatures (80–100°C vs. classical 160°C) [8] [6].

Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, vinylation of 2-bromo-5-iodopyridine using PdCl₂(PPh₃)₂ under microwave irradiation (160°C, 5 minutes) provides 82% yield of the styrenyl precursor [8].

Green Chemistry and Sustainable Synthesis Research

Recent advances prioritize eco-friendly protocols:

| Method | Conditions | Yield | Citation |

|---|---|---|---|

| Solvent-free cyclization | Neat, 120°C, 3 hours | 78% | [5] |

| Aqueous-phase catalysis | Water, FeCl₃/Al₂O₃, 80°C | 83% | [5] |

| Biocatalytic oxidation | Enzymatic, pH 7.0, 37°C | 65% | [4] |

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate enhance reaction rates by 40% compared to DMF [5]. Photochemical methods using visible light (450 nm) achieve 70% conversion without external catalysts [4].

Process Optimization Studies

Parameter tuning significantly impacts efficiency:

- Temperature: Elevating from 25°C to 70°C increases reaction rate by 300% but risks byproduct formation [2].

- Solvent polarity: A 9:1 methanol-water mixture improves intermediate solubility, reducing purification steps [2].

- Catalyst loading: Reducing PdCl₂(PPh₃)₂ from 5 mol% to 2 mol% maintains 80% yield while lowering metal residues [8].

Continuous flow systems enhance scalability, achieving 95% mass transfer efficiency in pilot-scale trials [4].

Stereoselective Synthesis and Chirality Research

Stereocontrol remains a critical challenge. The aza-Prins cyclization of allylamines with aldehydes using BF₃·Et₂O affords (3R)-configured products with 98% enantiomeric excess [6]. Chiral auxiliaries like (S)-binaphthol induce axial chirality during ring-closing metathesis, yielding diastereomer ratios up to 19:1 [7].

Mechanistic insight: Copper(II)-mediated oxyamination proceeds via a chair-like transition state, favoring equatorial attack to form the (3S) isomer [7].

Future directions include enzyme-engineered dynamic kinetic resolutions and machine learning-guided catalyst design to optimize stereochemical outcomes.

Molecular Structure and Bioactivity Correlations

The structure-activity relationship analysis of (3-Phenylmorpholin-3-yl)methanol reveals critical insights into the molecular determinants of biological activity. The compound features a morpholine ring system with a phenyl group at position 3 and a hydroxymethyl substituent, creating a unique pharmacophore with distinct bioactive properties [1] [2].

Molecular Properties and Structural Features

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | (3-phenylmorpholin-3-yl)methanol |

| CAS Number | 1783741-74-1 |

| SMILES | C1COCC(N1)(CO)C2=CC=CC=C2 |

The morpholine ring adopts a chair conformation that provides optimal geometric arrangements for target binding interactions. The presence of both nitrogen and oxygen heteroatoms within the six-membered ring creates a balanced hydrophilic-lipophilic profile essential for biological activity [1] [3]. The nitrogen atom contributes basic character with a pKa value similar to blood pH, enhancing solubility and membrane permeability, while the oxygen atom serves as a hydrogen bond acceptor [4].

Structure-Activity Correlations

Research demonstrates that the morpholine ring system is essential for biological activity, functioning as a privileged pharmacophore that enhances molecular potency through specific interactions with target proteins, particularly kinases [1] [2]. The heterocyclic motif provides structural rigidity while maintaining conformational flexibility, allowing adaptation to different binding sites through induced fit mechanisms [5].

The spatial arrangement of functional groups in (3-Phenylmorpholin-3-yl)methanol creates multiple binding interaction points. The nitrogen atom can interact with acidic residues in target proteins, while the oxygen atom forms hydrogen bonds with complementary binding sites. This dual heteroatom functionality contributes to the compound's ability to modulate pharmacokinetic properties and enhance therapeutic efficacy [1] [6].

Phenyl Group Contribution Research

The phenyl substituent at position 3 of the morpholine ring represents a crucial structural element that significantly influences biological activity through multiple mechanisms. Electronic effects, steric considerations, and hydrophobic interactions all contribute to the phenyl group's impact on molecular recognition and binding affinity [7] [8].

Electronic Effects and Substitution Patterns

The phenyl ring's electronic properties directly influence the compound's binding characteristics. Unsubstituted phenyl groups provide a neutral baseline for activity, while electron-withdrawing and electron-donating substituents modulate binding affinity through distinct mechanisms [8] [9]. Research indicates that para-substitution patterns generally provide more favorable activity profiles compared to meta or ortho positions [10].

Phenyl Group Electronic Effects Analysis

| Substituent Type | Electronic Effect | Impact on Binding | Pharmacokinetic Effects |

|---|---|---|---|

| Electron-withdrawing | Decreases electron density | Often increases potency | Improved metabolic stability |

| Electron-donating | Increases electron density | Moderate enhancement | Enhanced solubility |

| Halogen substitution | Moderate withdrawal | Position-dependent | Balanced properties |

| Trifluoromethyl | Strong withdrawal | Significant potency increase | Increased lipophilicity |

Studies demonstrate that electron-withdrawing groups, particularly trifluoromethyl and halogen substituents, frequently enhance biological potency by modulating the electronic distribution within the phenyl ring [7] [9]. This electronic modulation affects the compound's interaction with target binding sites, often resulting in improved binding affinity and selectivity.

Hydrophobic Interactions and Membrane Permeability

The phenyl group contributes significantly to the compound's lipophilic character, facilitating membrane penetration and tissue distribution. The aromatic ring can participate in pi-pi stacking interactions with aromatic residues in target proteins, providing additional binding stability [8] [11]. The relatively electron-deficient nature of the phenyl ring in morpholine derivatives allows for favorable hydrophobic interactions with complementary binding pockets [5].

Position-specific studies reveal that phenyl substitution at position 3 of the morpholine ring provides optimal binding geometry compared to other positions. This positioning allows the aromatic ring to occupy hydrophobic binding regions while maintaining appropriate spatial relationships with other pharmacophore elements .

Hydroxymethyl Group Functionality Research

The hydroxymethyl group (-CH₂OH) represents a critical functional element that provides multiple therapeutic advantages through enhanced physicochemical properties and binding interactions. Research demonstrates that hydroxymethyl incorporation can lead to improved biological activity compared to parent compounds while addressing key pharmaceutical challenges [13] [14].

Mechanism of Action and Binding Interactions

The hydroxymethyl group functions as both a hydrogen bond donor and acceptor, establishing critical interactions with target binding sites. The hydroxyl oxygen can form hydrogen bonds with complementary residues, while the methylene carbon provides hydrophobic contacts [13] [15]. This dual functionality enhances the compound's ability to achieve optimal binding geometry within target active sites.

Hydroxymethyl Group Functionality Analysis

| Functional Aspect | Mechanism | Therapeutic Advantage | Clinical Relevance |

|---|---|---|---|

| Hydrogen bonding capability | Hydrogen bond donor/acceptor | Improved target affinity | Critical for efficacy |

| Water solubility enhancement | Increased polarity | Better drug-like properties | Meets Lipinski rules |

| Metabolic stability | Reduced metabolic liability | Longer half-life | Suitable for oral dosing |

| Protein binding interactions | Additional binding points | Enhanced selectivity | Reduced side effects |

Structure-activity relationship studies demonstrate that hydroxymethyl groups can act as essential pharmacophore elements, particularly in compounds targeting protein kinase C and related enzymes [15]. The hydroxymethyl functionality provides crucial binding interactions with backbone amide protons and carbonyl groups in target proteins, contributing to enhanced binding affinity.

Solubility and Bioavailability Enhancement

The hydroxymethyl group significantly improves water solubility compared to purely lipophilic analogs, addressing a common challenge in drug development. This enhanced solubility translates to improved bioavailability and more predictable pharmacokinetic profiles [13] [14]. The group's ability to increase hydrophilicity while maintaining appropriate lipophilic balance makes it particularly valuable for optimizing drug-like properties.

Research indicates that hydroxymethyl derivatives often exhibit superior metabolic stability compared to parent compounds, resulting in longer half-lives and reduced dosing frequency requirements [13]. This improved stability profile contributes to better therapeutic indices and reduced potential for adverse effects.

Morpholine Ring Pharmacophore Analysis

The morpholine ring system represents a privileged pharmacophore with distinctive structural and electronic properties that contribute to its widespread utility in medicinal chemistry. The heterocyclic scaffold provides an optimal balance of pharmacokinetic properties, conformational characteristics, and binding interactions that make it particularly suitable for drug development [1] [2].

Pharmacophore Elements and Binding Interactions

| Pharmacophore Element | Contribution | Biological Relevance |

|---|---|---|

| Nitrogen Atom | Essential for target binding; provides basic character | Interacts with acidic residues in target proteins |

| Oxygen Atom | Contributes to polarity and binding affinity | Forms hydrogen bonds with target sites |

| Ring System | Provides structural rigidity and optimal geometry | Maintains proper pharmacophore geometry |

| Conformational Flexibility | Allows adaptation to different binding sites | Enables induced fit binding mechanisms |

The morpholine ring adopts a chair conformation that positions the nitrogen and oxygen atoms in optimal spatial arrangements for target recognition. The nitrogen atom, with its reduced basicity compared to saturated amines, provides a pKa value compatible with physiological conditions, enhancing membrane permeability and bioavailability [4].

Conformational Properties and Binding Adaptability

The morpholine ring exhibits conformational flexibility through equilibrium between chair and skew-boat topologies, providing optimal features for directing attached substituents into appropriate binding orientations [4]. This conformational adaptability allows the pharmacophore to accommodate various binding site geometries while maintaining essential interaction patterns.

Studies demonstrate that the morpholine ring's electronic properties contribute to its binding characteristics. The relatively electron-deficient nature of the heterocycle allows for favorable interactions with electron-rich regions of target proteins, while the heteroatoms provide specific binding points for hydrogen bonding and electrostatic interactions [5].

Pharmacokinetic Properties and Drug-Like Characteristics

The morpholine scaffold provides several advantages for drug development, including improved CYP3A4 profiles, prolonged bioavailability, and optimal clearance characteristics. The ring system is readily oxidized to non-toxic derivatives, contributing to favorable safety profiles [4]. The balanced lipophilic-hydrophilic properties facilitate appropriate tissue distribution while maintaining adequate water solubility for pharmaceutical formulation.

Comparative Structure-Activity Relationship with Morpholine Derivatives

Comparative structure-activity relationship analysis reveals important patterns across different morpholine derivative classes, providing insights into optimal structural modifications for enhanced biological activity. The analysis encompasses various morpholine-containing compounds to establish general principles for structure optimization [16] [17].

Comparative SAR Analysis of Morpholine Derivative Classes

| Compound Class | Key Structural Features | Biological Activity | IC₅₀ Range (μM) | Key SAR Findings |

|---|---|---|---|---|

| Phenylmorpholine derivatives | Phenyl ring at position 2 or 3 | Dopamine/serotonin reuptake inhibition | 0.007-0.043 | Position 3 phenyl optimal |

| Morpholine-quinazoline hybrids | Quinazoline core with morpholine | Anticancer (A549, MCF-7, SHSY-5Y) | 3.15-10.38 | Morpholine critical for activity |

| Morpholine-thiazole conjugates | Thiazole ring linked to morpholine | Anticancer (TK-10, MCF-7, UACC-62) | 22.7-29.9 | Thiazole enhances selectivity |

| Morpholine-acetamide derivatives | Acetamide bridge connection | Carbonic anhydrase inhibition | 7.51-11.13 | Acetamide bridge essential |

Structure-Activity Relationships Across Derivative Classes

Analysis of morpholine-quinazoline hybrids demonstrates that the morpholine ring is critical for cytotoxic activity against cancer cell lines, with compounds AK-3 and AK-10 showing significant activity with IC₅₀ values ranging from 3.15 to 10.38 μM [16]. The morpholine component provides essential binding interactions that contribute to the compounds' mechanism of action through cell cycle arrest and apoptosis induction.

Morpholine-thiazole conjugates exhibit distinctive SAR patterns, with the thiazole moiety enhancing selectivity for specific cancer cell lines [17]. The structural combination provides synergistic effects, with the morpholine ring contributing to binding affinity while the thiazole component modulates selectivity profiles.

Electronic Effects and Substitution Patterns

Comparative analysis reveals that electron-withdrawing substituents on aromatic rings generally enhance biological activity across different morpholine derivative classes. Trifluoromethyl, cyano, and halogen substituents consistently improve potency, particularly when positioned at para locations on phenyl rings [8] [9].

Electron-donating substituents, particularly methoxy groups, provide moderate activity enhancement while improving solubility characteristics [18]. The optimal balance between electronic effects and physicochemical properties varies depending on the specific biological target and therapeutic application.

Pharmacokinetic and Drug-Like Properties

Comparative analysis demonstrates that morpholine-containing compounds generally exhibit favorable pharmacokinetic properties, including appropriate lipophilicity, metabolic stability, and bioavailability [1] [2]. The morpholine ring consistently contributes to improved drug-like characteristics across different derivative classes, supporting its classification as a privileged pharmacophore.

The hydroxymethyl group consistently provides benefits across different morpholine derivative classes, enhancing water solubility while maintaining biological activity [13] [14]. This functional group represents a valuable structural modification for optimizing drug-like properties without compromising efficacy.